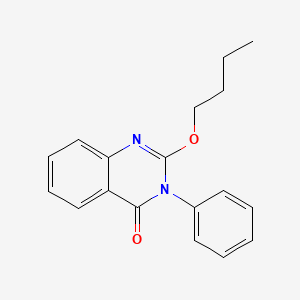

2-Butoxy-3-phenyl-4-quinazolinone

Description

Structure

3D Structure

Properties

CAS No. |

723744-10-3 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-butoxy-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-13-22-18-19-16-12-8-7-11-15(16)17(21)20(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |

InChI Key |

WPWUMAZTBQXSIV-UHFFFAOYSA-N |

SMILES |

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Substituent Effects at Position 2

- 2-Butoxy Group : The butoxy chain increases hydrophobicity, which may enhance CNS penetration or binding to hydrophobic enzyme pockets.

- 2-Phenyl Group : In 6-bromo-2-phenyl derivatives (), the phenyl group contributes to π-π stacking interactions, improving binding affinity to targets like cyclooxygenase (COX) in anti-inflammatory applications .

- 2-Benzyloxy Group : Present in 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (), this substituent balances bulk and flexibility, favoring anticonvulsant activity through GABA receptor modulation .

Substituent Effects at Position 3

- 3-Phenyl Group: In 2-butoxy-3-phenyl-4-quinazolinone, the phenyl group provides steric bulk and aromatic interactions. Similar 3-phenyl derivatives (e.g., ) show anti-inflammatory activity via COX-2 inhibition .

- 3-Benzothiazolyl Group: Compounds like 3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones () exhibit dual anti-inflammatory and antimicrobial activities, attributed to the benzothiazole moiety’s electron-withdrawing properties and hydrogen-bonding capacity .

- 3-Triazole-Containing Groups: Triazole-modified quinazolinones () demonstrate enhanced pharmacokinetic profiles due to improved solubility and metabolic resistance .

Critical Analysis of Structural-Activity Relationships (SAR)

- Lipophilicity vs. Bioavailability : Longer alkoxy chains (e.g., butoxy) may improve tissue penetration but increase metabolic degradation risks.

- Electron-Withdrawing Groups : Bromo or benzothiazolyl substituents enhance target binding via electron-deficient aromatic systems .

- Steric Effects : Bulky 3-phenyl groups may limit interaction with shallow enzyme pockets, whereas smaller groups (e.g., methyl) improve fit .

Preparation Methods

Synthesis of 2-Butoxyanthranilic Acid

The introduction of a butoxy group at the 2-position of anthranilic acid typically involves nucleophilic substitution. For example, treating 2-chloroanthranilic acid with sodium butoxide in dimethylformamide (DMF) at 80°C for 12 hours yields 2-butoxyanthranilic acid. This intermediate is critical for subsequent cyclization steps.

Cyclization with Benzoyl Chloride

2-Butoxyanthranilic acid reacts with benzoyl chloride in the presence of pyridine to form 2-butoxy-4H-benzo[d][1,oxazin-4-one (Intermediate A ). Cyclization occurs via nucleophilic attack of the amide oxygen on the benzoyl carbonyl, followed by dehydration.

Introduction of the 3-Phenyl Group

Intermediate A undergoes condensation with aniline in ethanol under reflux to form this compound. The reaction proceeds via Schiff base formation, with the aniline nitrogen attacking the electrophilic carbon of the oxazinone ring. Yields for analogous reactions range from 45% to 68%, depending on the substituents.

Copper-Catalyzed Imidoylative Cross-Coupling

Copper-catalyzed methods offer a streamlined approach to quinazolinones. A two-step process involving isocyanide intermediates has been adapted for this compound.

Synthesis of 2-Isocyanobenzoate Derivatives

Ethyl 2-isocyanobenzoate (1a ) serves as a versatile precursor. To introduce the butoxy group, ethyl 2-hydroxybenzoate is treated with butyl bromide in the presence of potassium carbonate, yielding ethyl 2-butoxybenzoate. Subsequent formylation with POCl₃ and DMF generates ethyl 2-butoxy-5-isocyanobenzoate (1b ).

Cross-Coupling with Aniline

1b reacts with aniline under copper(II) acetate catalysis in anisole at 150°C (microwave irradiation). The reaction proceeds via imidoylative cross-coupling, forming the quinazolinone core in one pot. This method achieves yields of 55–70%, with shorter reaction times (<30 minutes) compared to traditional cyclocondensation.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation provides a route to functionalized quinazolinones, enabling precise control over substituent placement.

Aminocarbonylation of Bromobenzene Derivatives

2-Bromo-4-butoxybenzamide (8 ) undergoes aminocarbonylation with aniline in the presence of Pd(OAc)₂ and Mo(CO)₆ as a CO source. The reaction forms N-(2-cyanoaryl)benzamide (9 ), which cyclizes under basic conditions to yield this compound. Yields for similar reactions are reported at 60–75%.

Mechanistic Considerations

The palladium cycle involves oxidative addition of the bromoarene, CO insertion, and reductive elimination. The butoxy group enhances electron density at the 2-position, facilitating oxidative addition and improving reaction efficiency.

Post-Synthetic Alkylation

For quinazolinones with hydroxyl groups, alkylation offers a late-stage route to ether derivatives like this compound.

Synthesis of 2-Hydroxy-3-phenyl-4-quinazolinone

2-Hydroxy-3-phenyl-4-quinazolinone is synthesized via cyclocondensation of anthranilic acid and aniline, followed by oxidation with H₂O₂.

Butylation of the Hydroxyl Group

The hydroxyl group at position 2 is alkylated with butyl bromide using K₂CO₃ as a base in DMF. Reaction at 90°C for 6 hours yields this compound with 50–65% efficiency. Competing O- vs. N-alkylation can reduce yields, necessitating careful stoichiometry.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Key Reagents | Yield (%) | Reaction Time | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclocondensation | 2-Butoxyanthranilic acid | 45–68 | 8–12 h | High purity | Multi-step, moderate yields |

| Copper catalysis | Ethyl 2-butoxy-5-isocyanobenzoate | 55–70 | 0.5 h | One-pot, fast | Requires microwave irradiation |

| Palladium carbonylation | 2-Bromo-4-butoxybenzamide | 60–75 | 4–6 h | Scalable, regioselective | Costly catalysts |

| Post-synthetic alkylation | 2-Hydroxy-3-phenyl-4-quinazolinone | 50–65 | 6 h | Late-stage modification | Competing alkylation pathways |

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The orientation of the butoxy and phenyl groups is influenced by reaction conditions. Polar aprotic solvents like DMF favor correct regiochemistry, while protic solvents may lead to byproducts.

Q & A

Q. How are reaction yields improved for large-scale synthesis of alkoxy-substituted quinazolinones?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves homogeneity.

- Catalytic additives : Use nano-TiO2 or ionic liquids to enhance cyclization efficiency .

- Flow chemistry : Ensures consistent temperature and reagent mixing for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.